molecular formula C9H9NO2 B1293680 4-Hydroxy-3-methoxyphenylacetonitrile CAS No. 4468-59-1

4-Hydroxy-3-methoxyphenylacetonitrile

Cat. No. B1293680
CAS RN: 4468-59-1
M. Wt: 163.17 g/mol
InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
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Patent
US03983151

Procedure details

160.8 g of N-methylvanillylamine and 54 g of sodium cyanide are suspended in 1 liter of dimethylsulphoxide and dissolved by heating to 125°C. At this temperature, a solution of 100 ml of glacial acetic acid in 200 ml of water is added and the mixture is stirred for a further 2 hours under nitrogen at 125°C. It then cooled to 80°C and the dimethylsulphoxide is distilled off in a water-pump vacuum. 900 ml of water are added to the residue which is extracted with 350 ml of chloroform. The chloroform phase is extracted by shaking with water and dried with sodium sulphate. On distilling off the chloroform in vacuo, an oil is obtained, which is cooled and seeded. The crystals formed melt at 53°-54°C (boiling point0.1 :140°-144°C). The yield is 143 g (94% of theory).
Quantity
160.8 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN[CH2:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C-:13]#[N:14].[Na+].C(O)(=O)C>CS(C)=O.O>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][C:13]#[N:14])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
160.8 g
Type
reactant
Smiles
CNCC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 2 hours under nitrogen at 125°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
It then cooled to 80°C
DISTILLATION
Type
DISTILLATION
Details
the dimethylsulphoxide is distilled off in a water-pump vacuum
ADDITION
Type
ADDITION
Details
900 ml of water are added to the residue which
EXTRACTION
Type
EXTRACTION
Details
is extracted with 350 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform phase is extracted
STIRRING
Type
STIRRING
Details
by shaking with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
On distilling off the chloroform in vacuo
CUSTOM
Type
CUSTOM
Details
an oil is obtained
TEMPERATURE
Type
TEMPERATURE
Details
which is cooled
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
melt at 53°-54°C
CUSTOM
Type
CUSTOM
Details
(boiling point0.1 :140°-144°C)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=C(C=C1)CC#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.